REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:9]([O:11][C:12](=[O:18])[C:13](=O)[CH:14](Br)[CH3:15])[CH3:10].C(=O)([O-])[O-].[Na+].[Na+]>COCCOC>[NH2:8][C:7]1[C:2]2[N:3]([C:14]([CH3:15])=[C:13]([C:12]([O:11][CH2:9][CH3:10])=[O:18])[N:1]=2)[CH:4]=[CH:5][CH:6]=1 |f:2.3.4|
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Name
|
|
Quantity
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6.8 g
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Type
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reactant
|
Smiles
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NC1=NC=CC=C1N
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Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C(C(C)Br)=O)=O
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was refluxed for 2 h
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The solids were isolated by filtration
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Type
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WASH
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Details
|
washed with dichloromethane:methanol (10:1)
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Type
|
CUSTOM
|
Details
|
were removed under reduced pressure
|
Type
|
WASH
|
Details
|
The oily residue was washed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
was purified twice by column chromatography on silica gel using 1) dichloromethane:methanol (10:1) 2) ethyl acetate as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=2N(C=CC1)C(=C(N2)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |